molecular formula C23H24Cl2N2O B12422814 RTI-177-d3 (hydrochloride)

RTI-177-d3 (hydrochloride)

Cat. No.: B12422814
M. Wt: 418.4 g/mol
InChI Key: JCFQMEPVIGHHNV-RDWOUNDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RTI-177-d3 (hydrochloride) is a synthetic stimulant drug from the phenyltropane family. It is known for its use in proteomics research and has a molecular formula of C23H20D3ClN2O•HCl with a molecular weight of 418.37 . The compound is characterized by its unique structure, which includes a deuterium-labeled methyl group.

Preparation Methods

The synthesis of RTI-177-d3 (hydrochloride) involves several steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RTI-177-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

RTI-177-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

RTI-177-d3 (hydrochloride) exerts its effects by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling and stimulation of the central nervous system .

Properties

Molecular Formula

C23H24Cl2N2O

Molecular Weight

418.4 g/mol

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1/i1D3;

InChI Key

JCFQMEPVIGHHNV-RDWOUNDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl

Origin of Product

United States

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